Cas no 698-71-5 (3-Ethyl-5-methylphenol)

3-Ethyl-5-methylphenol structure
3-Ethyl-5-methylphenol structure
Product Name:3-Ethyl-5-methylphenol
CAS No:698-71-5
MF:C9H12O
MW:136.190982818604
MDL:MFCD00051094
CID:39611
PubChem ID:12775
Update Time:2025-04-18

3-Ethyl-5-methylphenol Chemical and Physical Properties

Names and Identifiers

    • 3-Ethyl-5-methylphenol
    • 5-Ethyl-m-cresol
    • 3-ETHYL-5-METHYLPHENOL,MP 51-52DEG
    • 1-Hydroxy-3-methyl-5-ethylbenzene
    • 3-Aethyl-5-methyl-phenol
    • 3-ethyl-5-methyl-phenol
    • 3-Ethyl-5-methylphenol1000µg
    • 3-Methyl-5-ethylphenol
    • 5-ethyl-3-methylphenol
    • 5-Hydroxy-1-methyl-3-aethyl-benzol
    • AC1Q2TBC
    • m-Cresol,5-ethyl
    • Phenol,3-ethyl-5-methyl
    • m-Cresol, 5-ethyl-
    • Phenol, 3-ethyl-5-methyl-
    • ZV1NMG73ZT
    • m-Cresol, 5-ethyl- (8CI)
    • XTCHLXABLZQNNN-UHFFFAOYSA-N
    • Phenol, 3-ethyl-5-methyl- (9CI)
    • 5-Ethyl-m-cresol, 8CI
    • NSC8885
    • NSC62673
    • 0816AC
    • FCH838492
    • FT-0693476
    • 698-71-5
    • NSC 62673
    • EINECS 211-818-4
    • D84187
    • AKOS006273528
    • AI3-24210
    • UNII-ZV1NMG73ZT
    • A9238
    • SCHEMBL911575
    • NSC-62673
    • NSC 8885
    • CHEBI:196443
    • AS-57682
    • DTXSID60220101
    • NSC-8885
    • 6-Chloro-3,7-dimethyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
    • NS00036977
    • CS-0186818
    • Q27295901
    • DTXCID20142592
    • Phenol, 3-ethyl-5-methyl-(9CI)
    • m-Cresol, 5-ethyl-(8CI)
    • DB-074229
    • MDL: MFCD00051094
    • Inchi: 1S/C9H12O/c1-3-8-4-7(2)5-9(10)6-8/h4-6,10H,3H2,1-2H3
    • InChI Key: XTCHLXABLZQNNN-UHFFFAOYSA-N
    • SMILES: OC1C=C(C)C=C(C=1)CC

Computed Properties

  • Exact Mass: 136.08900
  • Monoisotopic Mass: 136.088815
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 20.2
  • Surface Charge: 0
  • Tautomer Count: 17

Experimental Properties

  • Density: 0.9809 (estimate)
  • Melting Point: 55°C
  • Boiling Point: 236°C
  • Flash Point: 103.5±7.2 °C
  • Refractive Index: 1.5116 (estimate)
  • PSA: 20.23000
  • LogP: 2.26300
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

3-Ethyl-5-methylphenol Customs Data

  • HS CODE:2907199090
  • Customs Data:

    China Customs Code:

    2907199090

    Overview:

    2907199090 Other monophenols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2907199090 other monophenols VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

3-Ethyl-5-methylphenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019145510-5g
3-Ethyl-5-methylphenol
698-71-5 95%
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$1222.10 2023-09-01
Alichem
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$1813.56 2023-09-01
Alichem
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$3266.55 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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3-Ethyl-5-methylphenol
698-71-5 95%
250mg
¥1115.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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3-Ethyl-5-methylphenol
698-71-5 95%
100mg
¥558.0 2023-09-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
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3-Ethyl-5-methylphenol
698-71-5 ≥95%
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1,575.00 2021-05-17
TRC
E260845-250mg
3-Ethyl-5-methylphenol
698-71-5
250mg
$ 325.00 2022-06-05
TRC
E260845-500mg
3-Ethyl-5-methylphenol
698-71-5
500mg
$ 545.00 2022-06-05
TRC
E260845-1000mg
3-Ethyl-5-methylphenol
698-71-5
1g
$ 865.00 2022-06-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ME219-200mg
3-Ethyl-5-methylphenol
698-71-5 95+%
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1338.0CNY 2021-07-17

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